molecular formula C13H21N3O3 B1528056 tert-Butyl 3-hydroxy-6,6-dimethyl-6,7-dihydro-1H-pyrazolo[4,3-b]pyridine-4(5H)-carboxylate CAS No. 1251000-23-3

tert-Butyl 3-hydroxy-6,6-dimethyl-6,7-dihydro-1H-pyrazolo[4,3-b]pyridine-4(5H)-carboxylate

Cat. No.: B1528056
CAS No.: 1251000-23-3
M. Wt: 267.32 g/mol
InChI Key: ZFDPXTPNDZHDAE-UHFFFAOYSA-N
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Description

tert-Butyl 3-hydroxy-6,6-dimethyl-6,7-dihydro-1H-pyrazolo[4,3-b]pyridine-4(5H)-carboxylate is a heterocyclic compound belonging to the pyrazolopyridine family Compounds in this family are known for their diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Synthesis typically starts with the preparation of a key intermediate, such as 2-chloro-6,6-dimethyl-3,4,5,6-tetrahydropyridine.

  • Subsequent reactions involve the formation of the pyrazolo[4,3-b]pyridine ring system through cyclization reactions.

  • tert-Butyl groups are introduced using tert-butyl bromoacetate in the presence of a base.

Industrial Production Methods:

  • Large-scale synthesis may utilize continuous flow reactors to enhance the efficiency and yield of the compound.

  • Catalysts and solvents are optimized to maintain reaction purity and reduce waste.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: tert-Butyl 3-hydroxy-6,6-dimethyl-6,7-dihydro-1H-pyrazolo[4,3-b]pyridine-4(5H)-carboxylate can undergo oxidation to form ketones or aldehydes.

  • Reduction: Hydrogenation reactions can reduce the pyrazolo[4,3-b]pyridine ring to form saturated derivatives.

  • Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups to the compound.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromium trioxide.

  • Reduction: Hydrogen gas with palladium on carbon (Pd/C).

  • Substitution: Halogenating agents like bromine, nucleophiles such as sodium methoxide.

Major Products Formed:

  • Ketones or aldehydes from oxidation.

  • Saturated derivatives from reduction.

  • Substituted pyrazolo[4,3-b]pyridine derivatives from substitution.

Scientific Research Applications

  • Chemistry: Studies focus on developing new synthetic methodologies and exploring the reactivity of this compound.

  • Biology: Used as a probe to study enzyme functions and interactions with biomolecules.

  • Medicine: Investigated for potential therapeutic uses, such as antiviral or anticancer agents.

Mechanism of Action

The compound's mechanism of action varies depending on its application:

  • In biological systems, it can inhibit specific enzymes by binding to their active sites, interfering with normal cellular processes.

  • The compound may also interact with DNA or RNA, affecting gene expression and cellular replication.

Comparison with Similar Compounds

  • tert-Butyl 3-hydroxy-6-methyl-6,7-dihydro-1H-pyrazolo[4,3-b]pyridine-4(5H)-carboxylate: Differing by the presence of a single methyl group.

  • tert-Butyl 3-hydroxy-7,7-dimethyl-6,7-dihydro-1H-pyrazolo[4,3-b]pyridine-4(5H)-carboxylate: Differing by the position of the dimethyl groups.

Uniqueness:

  • The presence of the 6,6-dimethyl substitution on the pyrazolo[4,3-b]pyridine ring gives this compound distinct chemical properties, such as steric hindrance, which can influence its reactivity and interactions.

Exploring the detailed chemistry and potential applications of tert-Butyl 3-hydroxy-6,6-dimethyl-6,7-dihydro-1H-pyrazolo[4,3-b]pyridine-4(5H)-carboxylate uncovers its promise in various scientific fields. Let's see where this compound can make its mark next.

Properties

IUPAC Name

tert-butyl 6,6-dimethyl-3-oxo-1,2,5,7-tetrahydropyrazolo[4,3-b]pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O3/c1-12(2,3)19-11(18)16-7-13(4,5)6-8-9(16)10(17)15-14-8/h6-7H2,1-5H3,(H2,14,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFDPXTPNDZHDAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)NN2)N(C1)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 3-hydroxy-6,6-dimethyl-6,7-dihydro-1H-pyrazolo[4,3-b]pyridine-4(5H)-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 3-hydroxy-6,6-dimethyl-6,7-dihydro-1H-pyrazolo[4,3-b]pyridine-4(5H)-carboxylate
Reactant of Route 3
tert-Butyl 3-hydroxy-6,6-dimethyl-6,7-dihydro-1H-pyrazolo[4,3-b]pyridine-4(5H)-carboxylate
Reactant of Route 4
tert-Butyl 3-hydroxy-6,6-dimethyl-6,7-dihydro-1H-pyrazolo[4,3-b]pyridine-4(5H)-carboxylate
Reactant of Route 5
tert-Butyl 3-hydroxy-6,6-dimethyl-6,7-dihydro-1H-pyrazolo[4,3-b]pyridine-4(5H)-carboxylate
Reactant of Route 6
tert-Butyl 3-hydroxy-6,6-dimethyl-6,7-dihydro-1H-pyrazolo[4,3-b]pyridine-4(5H)-carboxylate

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